molecular formula C15H7N5O2S B10879183 4-(1H-benzimidazol-2-ylsulfanyl)-5-nitrobenzene-1,2-dicarbonitrile

4-(1H-benzimidazol-2-ylsulfanyl)-5-nitrobenzene-1,2-dicarbonitrile

Cat. No.: B10879183
M. Wt: 321.3 g/mol
InChI Key: LRTGGNZQUXYRJW-UHFFFAOYSA-N
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Description

4-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-2-CYANO-5-NITROPHENYL CYANIDE is a complex organic compound that features a benzimidazole moiety, a cyano group, and a nitro group Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-2-CYANO-5-NITROPHENYL CYANIDE typically involves multiple steps. One common method starts with the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to yield 4-(1H-benzimidazol-2-ylsulfanyl)benzaldehyde . This intermediate is then reacted with thiosemicarbazide in ethanol under reflux conditions to produce the final compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-2-CYANO-5-NITROPHENYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amine group.

    Substitution: Nucleophilic aromatic substitution reactions can occur, particularly at the positions ortho and para to the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while nucleophilic substitution could introduce various functional groups at the aromatic ring.

Scientific Research Applications

4-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-2-CYANO-5-NITROPHENYL CYANIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its diverse functional groups.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 4-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-2-CYANO-5-NITROPHENYL CYANIDE involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The cyano and nitro groups can participate in redox reactions, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-2-CYANO-5-NITROPHENYL CYANIDE is unique due to the combination of its functional groups, which confer a wide range of reactivity and potential applications. The presence of both cyano and nitro groups, along with the benzimidazole core, makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C15H7N5O2S

Molecular Weight

321.3 g/mol

IUPAC Name

4-(1H-benzimidazol-2-ylsulfanyl)-5-nitrobenzene-1,2-dicarbonitrile

InChI

InChI=1S/C15H7N5O2S/c16-7-9-5-13(20(21)22)14(6-10(9)8-17)23-15-18-11-3-1-2-4-12(11)19-15/h1-6H,(H,18,19)

InChI Key

LRTGGNZQUXYRJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SC3=C(C=C(C(=C3)C#N)C#N)[N+](=O)[O-]

Origin of Product

United States

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